molecular formula C7H17NO B6154696 2-(aminomethyl)-3-methylpentan-1-ol CAS No. 1351384-72-9

2-(aminomethyl)-3-methylpentan-1-ol

Cat. No.: B6154696
CAS No.: 1351384-72-9
M. Wt: 131.2
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Description

2-(Aminomethyl)-3-methylpentan-1-ol is a chemical compound with the molecular formula C7H17NO . Its structure, defined by the SMILES notation CCC(C)C(CN)CO , features a pentanol chain with both a primary alcohol and an aminomethyl functional group, making it an amino alcohol derivative . This class of compounds is of significant interest in organic synthesis and medicinal chemistry, often serving as a versatile chiral building block or precursor for the synthesis of more complex molecules, such as pharmaceuticals and ligands for catalysis . The presence of both hydrogen bond donor and acceptor groups suggests potential for use in molecular recognition. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please note that specific research applications and mechanisms of action for this particular compound are not well-documented in the available literature, presenting an opportunity for exploratory investigation .

Properties

CAS No.

1351384-72-9

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-methylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 3-methylpentanenitrile. This process is carried out in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature. The resulting amine is then subjected to hydrolysis to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-methylpentanoic acid or 3-methylpentanone.

    Reduction: 2-(aminomethyl)-3-methylpentane.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Role : 2-(Aminomethyl)-3-methylpentan-1-ol is primarily used as a precursor in the synthesis of more complex organic molecules.
  • Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
    • Oxidation : The alcohol group can be oxidized to form ketones or carboxylic acids.
    • Reduction : It can be reduced to yield corresponding amines.
    • Substitution : The amine group can engage in nucleophilic substitution reactions with alkyl halides to generate secondary or tertiary amines.
Reaction TypeReagentProduct
OxidationKMnO4_43-methylpentanoic acid or 3-methylpentanone
ReductionLiAlH4_42-(aminomethyl)-3-methylpentane
SubstitutionAlkyl halidesN-alkylated derivatives

Biological Applications

Ligand in Biochemical Assays

  • Mechanism of Action : The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding its therapeutic potential.
  • Precursor for Active Compounds : It serves as a precursor for biologically active molecules in pharmaceuticals and agrochemicals.

Pharmaceutical Industry

Therapeutic Properties

  • Investigation : Research has explored its potential therapeutic properties, particularly in synthesizing pharmaceutical intermediates. Its ability to interact with biomolecules makes it a candidate for

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-methylpentan-1-ol depends on its specific application. In biochemical contexts, it may act as a ligand, binding to specific molecular targets and modulating their activity. The aminomethyl group can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

3-Methylpentan-1-ol (CAS 589-35-5)

Molecular Formula : C₆H₁₄O
Functional Groups : Primary alcohol (-OH).
Key Properties :

  • Boiling point: ~150–155°C (estimated for primary alcohols of similar chain length) .
  • Solubility: Miscible in polar solvents (water, ethanol) but less than amino alcohols due to the absence of an amine group. Comparison:
  • 2-(Aminomethyl)-3-methylpentan-1-ol is expected to have a higher boiling point than 3-methylpentan-1-ol due to additional hydrogen bonding from the amine group.
  • The amino group enhances nucleophilicity, enabling reactions like acylation or salt formation, which are absent in 3-methylpentan-1-ol .

3-Amino-4-methyl-2-propan-2-ylpentan-1-ol (CAS 1858680-16-6)

Molecular Formula: C₉H₂₁NO Functional Groups: Primary alcohol (-OH), secondary amine (-NH₂), and isopropyl group. Key Properties:

  • Purity : 95% (industrial grade) .
  • Reactivity : The amine group increases susceptibility to oxidation and salt formation.
    Comparison :
  • The isopropyl substituent in this compound introduces steric hindrance, reducing reaction rates compared to this compound.
  • Both compounds share applications in pharmaceutical intermediates, but this compound’s simpler structure may offer better synthetic versatility .

1-Methylcyclopentanol (CAS 1462-03-9)

Molecular Formula : C₆H₁₂O
Functional Groups : Tertiary alcohol (-OH).
Key Properties :

  • Boiling point: ~140–145°C (lower due to tertiary alcohol’s reduced hydrogen bonding) .
  • Reactivity : Resistant to oxidation compared to primary/secondary alcohols.
    Comparison :
  • This compound’s primary alcohol group is more reactive in oxidation reactions (e.g., forming carboxylic acids).
  • The amino group in this compound introduces basic character, enabling acid-base reactions absent in 1-methylcyclopentanol .

Physicochemical and Functional Group Analysis

Compound Molecular Formula Functional Groups Boiling Point (°C, estimated) Key Reactivity
This compound C₇H₁₇NO Primary alcohol, amine 180–190 High solubility in water, nucleophilic substitution, salt formation
3-Methylpentan-1-ol C₆H₁₄O Primary alcohol 150–155 Oxidation to carboxylic acid, esterification
3-Amino-4-methyl-2-propan-2-ylpentan-1-ol C₉H₂₁NO Primary alcohol, amine, isopropyl 190–200 Steric hindrance limits reactivity; pharmaceutical intermediate
1-Methylcyclopentanol C₆H₁₂O Tertiary alcohol 140–145 Resists oxidation; limited hydrogen bonding

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(aminomethyl)-3-methylpentan-1-ol, and what key reaction parameters influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves reductive amination of ketone precursors or nucleophilic substitution of halogenated intermediates. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under controlled pH (5-6) can yield the target compound. Stereochemical outcomes depend on catalyst choice (e.g., chiral catalysts for enantioselective synthesis) and solvent polarity .

Q. How can researchers optimize purification methods for this compound to achieve high enantiomeric purity?

  • Methodological Answer : Chiral resolution techniques such as chiral column chromatography (e.g., Chiralpak® AD-H) or fractional crystallization using diastereomeric salts (e.g., tartaric acid derivatives) are effective. Solvent systems like hexane/isopropanol (80:20) improve separation efficiency. Purity should be verified via polarimetry or chiral HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm amine and hydroxyl proton environments (DMSO-d6 suppresses exchange broadening).
  • IR : O-H stretching (~3300 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands validate functional groups.
  • MS : High-resolution ESI-MS to distinguish molecular ions from fragmentation products. Deuterated solvents reduce interference in NMR .

Advanced Research Questions

Q. How do steric and electronic factors in this compound influence its reactivity in nucleophilic substitution reactions compared to analogous β-amino alcohols?

  • Methodological Answer : The methyl group at C3 increases steric hindrance, reducing reaction rates with bulky electrophiles (e.g., tert-butyl halides). Electronic effects from the aminomethyl group enhance nucleophilicity at the hydroxyl oxygen, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF). Comparative kinetic studies with 1-amino-3-methylpentan-3-ol show a 20% slower reaction rate due to steric constraints .

Q. What strategies can reconcile contradictory data on the pharmacokinetic properties of this compound across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic enzyme variability (e.g., CYP450 isoforms). Strategies include:

  • Interspecies scaling : Adjust dosing using allometric principles (e.g., body surface area normalization).
  • Microsomal stability assays : Human liver microsomes identify metabolic hotspots for structural optimization.
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2) and plasma protein binding data to predict in vivo behavior .

Q. How can computational chemistry predict the biological activity of this compound derivatives against neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to GABA receptors or monoamine transporters. QSAR models trained on logP, polar surface area, and H-bond donor/acceptor counts prioritize derivatives with blood-brain barrier permeability. Validate predictions via patch-clamp electrophysiology .

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesReactivity DifferencesPharmacokinetic VarianceReference
1-Amino-3-methylpentan-3-olβ-amino alcohol, methyl branchHigher oxidation stabilityReduced CNS penetration
2-Amino-3-methylbutan-2-olTertiary amine, shorter chainFaster esterification ratesHigher renal clearance
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-olAromatic substitutionEnhanced chiral recognitionExtended half-life (t₁/₂ = 8h)

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